molecular formula C8H8N4O2S2 B8463897 6-amino-N-(thiazol-2-yl)pyridine-3-sulfonamide

6-amino-N-(thiazol-2-yl)pyridine-3-sulfonamide

Cat. No. B8463897
M. Wt: 256.3 g/mol
InChI Key: UADZSXRKGPSOLT-UHFFFAOYSA-N
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Patent
US08124610B2

Procedure details

6-Chloro-pyridine-3-sulfonic thiazol-2-ylamide (200 mg, 0.0007 mol) in 7 M of Ammonia in methanol (5.00 mL) was heated at 160° C. in a pressure bottle for ˜6 h. The reaction had to be stopped because the pressure was too high and some of the reaction solution was leaking. By LC/MS, reaction show ˜30% conversion. The reaction solution was concentrated and then purified on Gilson (Prep LC, reverse phase, Phenomenex 250×30 mm, 15 micron C18 column, 40 mL/min. Gradient, 85% A to 100% B over 25 min. Solvent A: 7800 water/200 acetonitrile/8 TFA. Solvent B: 7200 acetonitrile/800 water/8). Fractions were checked by LC/MS and dried on a lyophilizer to give the product as a brown oil.
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[S:1]1[CH:5]=[CH:4][N:3]=[C:2]1[NH:6][S:7]([C:10]1[CH:11]=[N:12][C:13](Cl)=[CH:14][CH:15]=1)(=[O:9])=[O:8].[NH3:17]>CO>[NH2:17][C:13]1[N:12]=[CH:11][C:10]([S:7]([NH:6][C:2]2[S:1][CH:5]=[CH:4][N:3]=2)(=[O:9])=[O:8])=[CH:15][CH:14]=1

Inputs

Step One
Name
Quantity
200 mg
Type
reactant
Smiles
S1C(=NC=C1)NS(=O)(=O)C=1C=NC(=CC1)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Name
Quantity
5 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
By LC/MS, reaction
CONCENTRATION
Type
CONCENTRATION
Details
The reaction solution was concentrated
CUSTOM
Type
CUSTOM
Details
purified on Gilson (Prep LC, reverse phase, Phenomenex 250×30 mm, 15 micron C18 column, 40 mL/min. Gradient, 85% A to 100% B over 25 min. Solvent A: 7800 water/200 acetonitrile/8 TFA. Solvent B: 7200 acetonitrile/800 water/8)
Duration
25 min
CUSTOM
Type
CUSTOM
Details
dried on a lyophilizer

Outcomes

Product
Name
Type
product
Smiles
NC1=CC=C(C=N1)S(=O)(=O)NC=1SC=CN1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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